{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach is to start with 3-chloro-5-(trifluoromethyl)pyridine, which undergoes a series of reactions to introduce the amino and oxoethyl groups. The final step involves the esterification with 2-(methylthio)nicotinic acid under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model substrate for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the compound, known for its use in organic synthesis.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar chemical properties.
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine:
Uniqueness
What sets 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H11ClF3N3O3S |
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Molecular Weight |
405.8 g/mol |
IUPAC Name |
[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H11ClF3N3O3S/c1-26-13-9(3-2-4-20-13)14(24)25-7-11(23)22-12-10(16)5-8(6-21-12)15(17,18)19/h2-6H,7H2,1H3,(H,21,22,23) |
InChI Key |
PQWUUPFECCAVOG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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